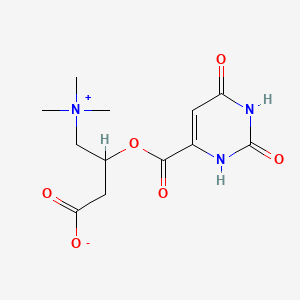

D-Luciferin Free Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Luciferins are a class of small-molecule substrates that are oxidized in the presence of the enzyme luciferase to produce oxyluciferin and energy in the form of light. Luciferin undergoes an enzyme-catalysed oxidation and the resulting unstable reaction intermediate emits light upon decaying to its ground state. Firefly luciferin is the luciferin found in many Lampyridae species. It is the substrate of luciferase responsible for the characteristic yellow light emission from fireflies. It was found that ATP is required for light emission.

Aplicaciones Científicas De Investigación

GPR35 Agonist Identification

D-Luciferin has been identified as a partial agonist for G protein-coupled receptor 35 (GPR35), influencing the interpretation of biological data in molecular and in vivo imaging assays (Hu, Deng, & Fang, 2012; Hu, Deng, & Fang, 2016).

Enhanced Luciferase Activity

Mutations in firefly luciferase to enhance thermostability and luminescence at low luciferin concentrations have been explored, improving its applicability in reporter gene applications (Pozzo et al., 2018).

Bioluminescence Imaging

D-Luciferin plays a crucial role in bioluminescence imaging for various applications, including disease studies and environmental monitoring. Its properties and applications alongside other luciferins have been extensively reviewed (Kaskova, Tsarkova, & Yampolsky, 2016).

Tumor and Bone Resorption Imaging

In vivo monitoring of tumor progression and bone resorption in xenotransplanted tumor models of human neuroblastoma has utilized D-luciferin-induced luminescence (Mouchess et al., 2006).

Synthetic Analogs for Improved Imaging

Research into synthetic luciferin analogs like aminoluciferins and others has extended bioluminescence imaging into the near-infrared spectrum, offering better sensitivity and accuracy in deep-tissue imaging (Adams & Miller, 2014; Mofford et al., 2014; Kuchimaru et al., 2016).

Applications in Neurological Imaging

The bioluminescence imaging capabilities of D-luciferin and its analogs are useful for imaging enzyme activity in the brain, advancing our understanding of neurological processes and drug delivery (Mofford et al., 2015).

Intracellular Synthesis for Enhanced Performance

Developments in the intracellular synthesis of D-aminoluciferin offer more chemically stable alternatives for bioluminescence applications, potentially enhancing performance (Zheng et al., 2017).

Acid-Tolerant Analogues for Biomedical Applications

Research into acid-tolerant luciferin analogues has been conducted to improve the stability and utility of bioluminescence in various biomedical applications (Takakura et al., 2012).

Pesticide Detection and Environmental Monitoring

D-Luciferin's derivatives have been utilized in innovative ways for pesticide detection and environmental monitoring, demonstrating its versatility beyond conventional biomedical applications (Watthaisong et al., 2022).

Caged Luciferin for Advanced Bioluminescent Probes

The concept of caging luciferin with different functional groups has opened new avenues for bioluminescent imaging in various biological processes, enhancing our understanding of disease pathogenesis (Li et al., 2013).

Broadening Biotechnology Applications

Bioluminescence, with D-luciferin as a key component, finds diverse applications in biotechnology, including gene assays and drug discovery. Its expanding utility is a testament to its adaptability and effectiveness in various scientific disciplines (Syed & Anderson, 2021).

Carbon Monoxide Imaging in Living Cells

A novel approach to trace and image carbon monoxide in live cells involves the bioluminescent probe 7'-iodo-luciferin, derived from D-luciferin, enhancing our ability to study cellular processes (Wang et al., 2019).

Chemiluminescence Microscopy for ATP Detection

D-luciferin has been effectively used in chemiluminescence microscopy to detect ATP leaking or release events in live bacterial and mammalian cells, offering a unique perspective on cellular biochemistry (Zhang, 2008).

Temperature and pH Dependence Studies

Investigating the photoprotolytic processes of D-luciferin in acidic solutions and ice, this research contributes to our understanding of its temperature and pH-dependent properties, essential for its application in various scientific contexts (Erez et al., 2011).

Enhanced Bioluminescence Imaging in Mice

Synthetic luciferins like CycLuc1, derived from D-luciferin, have shown to enhance bioluminescence imaging in live mice, particularly in the brain, demonstrating the potential for improved diagnostic and research applications (Evans et al., 2014).

Expedient Synthesis for Imaging Applications

The rapid synthesis of D-luciferin and its novel analogues has opened new possibilities for bioluminescence imaging in vitro and in live cells, expanding the toolbox available for researchers (McCutcheon et al., 2012).

Propiedades

Número CAS |

2951-17-5 |

|---|---|

Fórmula molecular |

C11H8N2O3S2 |

Peso molecular |

280.32 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.